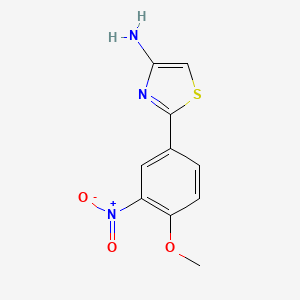

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine

Description

Overview of the Thiazole (B1198619) Nucleus as a Privileged Pharmacophore in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is widely recognized as a "privileged pharmacophore". This designation stems from its recurring presence in a multitude of biologically active compounds, including a number of FDA-approved drugs. The unique electronic properties and the ability of the thiazole nucleus to engage in various non-covalent interactions (such as hydrogen bonding, and van der Waals forces) allow it to bind to a wide array of biological targets with high affinity and specificity.

This versatile scaffold is a cornerstone in the development of therapeutic agents across numerous disease areas. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.

Table 1: Selected Biological Activities of Thiazole Derivatives

| Biological Activity | Examples of Thiazole-Containing Compounds |

|---|---|

| Antimicrobial | Sulfathiazole |

| Antifungal | Abafungin |

| Anti-inflammatory | Meloxicam |

| Anticancer | Tiazofurin, Dasatinib |

The structural rigidity and metabolic stability of the thiazole ring make it an attractive component for drug design, offering a solid framework that can be readily functionalized to optimize therapeutic efficacy.

Significance of 2-Aminothiazole (B372263) Derivatives in Drug Discovery and Development

Within the vast family of thiazole derivatives, the 2-aminothiazole moiety stands out as a particularly significant structural motif in drug discovery. The presence of an amino group at the 2-position of the thiazole ring provides a crucial site for chemical modification, allowing for the synthesis of extensive libraries of compounds for biological screening. This functional handle serves as an effective hydrogen bond donor and can be readily acylated, alkylated, or incorporated into larger, more complex molecular architectures.

The 2-aminothiazole scaffold is a key component in several clinically successful drugs, highlighting its importance in medicinal chemistry. For instance, Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core. Similarly, Famotidine, a histamine (B1213489) H2 receptor antagonist used to treat stomach ulcers, incorporates this privileged structure. The demonstrated success of these and other 2-aminothiazole-containing drugs underscores the value of this scaffold in generating novel therapeutic candidates with diverse biological targets.

Specific Focus on 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine as a Research Target

While extensive research has been conducted on the broader classes of thiazoles and 2-aminothiazoles, specific investigations into this compound are more nascent. The compound's structure is notable for the specific substitution pattern on the phenyl ring: a methoxy (B1213986) group at the 4-position and a nitro group at the 3-position. These substituents are known to significantly influence the electronic properties and steric profile of a molecule, which in turn can modulate its biological activity.

The methoxy group, an electron-donating group, can affect the molecule's lipophilicity and its ability to form hydrogen bonds. The nitro group, a strong electron-withdrawing group, can participate in polar interactions and is a common feature in compounds with antimicrobial and anticancer activities. The combination of these substituents on a 2-aminothiazole framework presents a unique chemical entity with the potential for novel pharmacological effects.

Although detailed experimental data for this compound is not widely published, its structural similarity to other biologically active nitrophenylthiazole derivatives suggests it is a promising candidate for further research. Studies on related compounds have revealed a range of potential applications.

Table 2: Investigated Biological Activities of Structurally Related Nitrophenylthiazole Derivatives

| Compound Class | Investigated Biological Activity |

|---|---|

| Nitrophenyl-substituted thiazoles | Anticancer, Antimicrobial researchgate.net |

| Thiazolyl-hydrazone derivatives with nitro substituents | Anticandidal, Anticancer nih.gov |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Antioxidant, MAO-B inhibitors nih.gov |

Given the established importance of the 2-aminothiazole scaffold and the diverse bioactivities of nitro-aromatic compounds, this compound represents a compelling target for synthetic chemists and pharmacologists. Future research will likely focus on its synthesis, full chemical characterization, and comprehensive evaluation of its potential therapeutic properties, particularly in the areas of oncology and infectious diseases.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Sulfathiazole |

| Abafungin |

| Meloxicam |

| Tiazofurin |

| Dasatinib |

| Ritonavir |

| Famotidine |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-16-8-3-2-6(4-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMVKDJEUGRVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Methoxy 3 Nitrophenyl Thiazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 2-(4-methoxy-3-nitrophenyl)thiazol-4-amine and its derivatives can be determined.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the substituted phenyl ring, the methoxy (B1213986) group, and the amine group.

The aromatic region of the spectrum is particularly informative. The protons on the 4-methoxy-3-nitrophenyl ring exhibit a characteristic splitting pattern due to their coupling relationships. Similarly, the lone proton on the thiazole ring appears as a singlet. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. nih.gov The methoxy group (-OCH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum. nanomedicine-rj.com

Analysis of structurally similar compounds, such as 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and various 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, allows for the prediction of chemical shifts for the target compound. nanomedicine-rj.comnih.gov For instance, the proton on the C5 position of the thiazole ring in related structures typically resonates as a singlet. nanomedicine-rj.comnih.gov The aromatic protons on the nitrophenyl ring show complex splitting patterns consistent with their substitution. nih.gov

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (Phenyl) | ~7.0 - 8.5 | d, dd, m | Signals are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. |

| Thiazole-H (C5-H) | ~6.5 - 7.5 | s | A characteristic singlet for the proton on the thiazole ring. nanomedicine-rj.comnih.gov |

| Amine-H (NH₂) | Variable (broad) | s (broad) | Chemical shift is solvent and concentration-dependent; may exchange with D₂O. nih.gov |

| Methoxy-H (OCH₃) | ~3.8 - 4.0 | s | A sharp singlet integrating to three protons. nanomedicine-rj.com |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a single peak, allowing for the confirmation of the total number of carbon atoms in the structure.

The chemical shifts of the carbon atoms are highly dependent on their electronic environment. The carbons of the thiazole ring typically appear in the range of δ 100-170 ppm. nanomedicine-rj.comnih.gov The carbons of the phenyl ring resonate between δ 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded. nih.govbhu.ac.in The carbon of the methoxy group is expected to appear in the upfield region, typically around δ 55-63 ppm. nanomedicine-rj.comresearchgate.net Quaternary carbons, such as those at the points of substitution on the rings (e.g., C-2 and C-4 of the thiazole, and C-1, C-3, and C-4 of the phenyl ring), are also readily identified, although their signals are often of lower intensity. bhu.ac.in

| Carbon Assignment | Expected Chemical Shift (δ ppm) | Notes |

|---|---|---|

| Thiazole C2 (C-NH₂) | ~165 - 170 | Quaternary carbon attached to the amino group. nanomedicine-rj.com |

| Thiazole C4 (C-Aryl) | ~145 - 155 | Quaternary carbon attached to the phenyl ring. nih.gov |

| Thiazole C5 | ~100 - 110 | Protonated carbon of the thiazole ring. nih.gov |

| Aromatic Carbons (Phenyl) | ~110 - 150 | Chemical shifts are influenced by methoxy and nitro substituents. oregonstate.edu |

| Aromatic C-NO₂ | ~145 - 150 | Deshielded quaternary carbon due to the electron-withdrawing nitro group. nih.gov |

| Methoxy Carbon (OCH₃) | ~55 - 60 | Characteristic shift for a methoxy carbon attached to an aromatic ring. nanomedicine-rj.comresearchgate.net |

While 1D NMR spectra provide fundamental structural data, two-dimensional (2D) NMR techniques are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules with overlapping aromatic signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity between the protons on the phenyl ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons, such as the C5-H of the thiazole ring and the C-H carbons of the phenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying the connectivity around quaternary carbons. For instance, an HMBC experiment could show a correlation from the methoxy protons to the C4 carbon of the phenyl ring, confirming the position of the methoxy group. researchgate.net It could also establish the crucial link between the thiazole ring and the phenyl ring by showing correlations from the thiazole C5-H to carbons in the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, which is a critical step in confirming its identity. For this compound (C₁₀H₁₀N₃O₃S), HRMS would be used to verify that the experimentally measured mass of the molecular ion matches the calculated theoretical exact mass. This capability distinguishes the target compound from other potential isomers or compounds with the same nominal mass but different elemental compositions. nih.gov

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₃O₃S⁺ | 266.0594 |

| [M+Na]⁺ | C₁₀H₁₀N₃NaO₃S⁺ | 288.0413 |

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound. It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation in the ion source. nih.govscispace.com This allows for the clear determination of the molecular weight.

By inducing fragmentation within the mass spectrometer (tandem mass spectrometry, MS/MS), detailed structural information can be obtained. The fragmentation of related 2-amino-4-(nitrophenyl)thiazoles has been studied, revealing characteristic pathways. nih.gov For this compound, fragmentation is expected to involve:

Loss of nitro group functionalities: Elimination of NO₂ (loss of 46 Da) or NO (loss of 30 Da) from the molecular ion is a common fragmentation pathway for nitroaromatic compounds. nih.govnih.gov

Cleavage of the thiazole ring: The thiazole ring can undergo cleavage, leading to characteristic fragment ions. nih.gov

Loss of small molecules: Subsequent losses of small, stable molecules like CO can also occur from fragment ions.

Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the arrangement of the different functional groups within the molecule.

| Proposed Fragment | Formula | Expected m/z | Proposed Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₃O₃S⁺ | 266.06 | - |

| [M+H - NO]⁺ | C₁₀H₁₁N₂O₂S⁺ | 236.05 | NO |

| [M+H - NO₂]⁺ | C₁₀H₁₁N₂O₁S⁺ | 220.06 | NO₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of heterocyclic compounds, offering seamless separation with high-resolution mass identification. This method is particularly adept at confirming the molecular weight of this compound, elucidating its fragmentation pathways, and quantifying its presence in complex mixtures.

Methodology and Findings: In a typical LC-MS analysis, a reversed-phase column (such as a C8 or C18) is employed to separate the analyte from impurities. The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Upon elution from the LC column, the analyte is introduced into the mass spectrometer, commonly using an atmospheric pressure ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

For this compound (molar mass: 253.27 g/mol ), ESI in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 254.28.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide critical structural information. The fragmentation of nitrophenyl-substituted thiazoles is well-documented. Studies on analogous compounds, such as 4-(4-nitrophenyl)-2-methylaminothiazole, reveal characteristic fragmentation patterns under electron impact. nih.gov Prominent fragments typically arise from the loss of the nitro group (-NO₂) and cleavage of the thiazole ring itself. nih.gov Based on the structure of this compound, a plausible fragmentation pathway can be predicted, which is invaluable for structural confirmation.

| Parameter | Expected Observation | Technique | Reference/Justification |

|---|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | LC-MS | Common for nitrogen-containing heterocyclic compounds. |

| Parent Ion (m/z) | ~254.28 [M+H]⁺ | MS | Based on the molecular weight of 253.27 g/mol. |

| Major Fragment Ion 1 (m/z) | ~208.28 [M+H - NO₂]⁺ | MS/MS | Corresponds to the loss of the nitro group (46 Da). nih.gov |

| Major Fragment Ion 2 (m/z) | Varies | MS/MS | Resulting from cleavage of the thiazole ring. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the primary amine, the nitro group, the methoxy group, the thiazole ring, and the substituted benzene (B151609) ring.

Detailed Spectral Interpretation: The analysis of the IR spectrum allows for the confirmation of key structural motifs. The N-H stretching vibrations of the primary amino group (-NH₂) on the thiazole ring are expected to appear as one or two sharp bands in the region of 3450-3250 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring typically produce signals in the 1615-1450 cm⁻¹ range. nih.govnih.gov

The nitro group (-NO₂) is strongly IR active and gives rise to two distinct, intense absorption bands. The asymmetrical stretching vibration is typically observed between 1550-1475 cm⁻¹, while the symmetrical stretch appears in the 1360-1290 cm⁻¹ region for aromatic nitro compounds. The methoxy group (-OCH₃) can be identified by its characteristic C-H stretching just below 3000 cm⁻¹ and a strong C-O stretching band around 1250 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring are expected above 3000 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3450 - 3250 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Thiazole/Aromatic Rings | C=N / C=C Stretch | 1615 - 1450 | Medium-Strong |

| Nitro Group (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro Group (-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong |

| Methoxy Group (-OCH₃) | C-O Stretch | ~1250 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Stereochemistry

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The analysis would determine the crystal system (e.g., monoclinic, triclinic), space group (e.g., P-1, P2₁/c), and the precise dimensions of the unit cell (a, b, c, α, β, γ). mdpi.com Furthermore, XRD data allows for the detailed mapping of intermolecular hydrogen bonds, which are expected to form between the amino group protons and the nitro group oxygen atoms or the thiazole nitrogen of adjacent molecules, influencing the crystal packing. researchgate.net

| Parameter | Example Value | Information Provided | Reference Compound Type |

|---|---|---|---|

| Crystal System | Triclinic | Fundamental symmetry of the crystal lattice. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Space Group | P-1 | Symmetry operations within the unit cell. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Unit Cell: a (Å) | 5.9308 | Dimension of the unit cell edge. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Unit Cell: b (Å) | 10.9695 | Dimension of the unit cell edge. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Unit Cell: c (Å) | 14.7966 | Dimension of the unit cell edge. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Unit Cell: α (°) | 100.501 | Angle between unit cell axes. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Unit Cell: β (°) | 98.618 | Angle between unit cell axes. | Substituted Triazolo-pyridazino-indole mdpi.com |

| Unit Cell: γ (°) | 103.818 | Angle between unit cell axes. | Substituted Triazolo-pyridazino-indole mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are routinely used for these purposes. numberanalytics.commoravek.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the preferred methods for quantitative purity analysis. moravek.com A typical method for a compound like this compound would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed with a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used primarily to monitor the progress of a chemical reaction and for preliminary purity checks. mdpi.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase, or eluent, consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is chosen to achieve good separation. The position of the compound on the developed plate is identified by its retention factor (Rƒ) and visualized under UV light, where the aromatic system will absorb and appear as a dark spot. mdpi.com

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Primary Use |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-Phase C18 | Water/Acetonitrile Gradient | UV Absorbance | Quantitative Purity Determination rsc.org |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light (254 nm) | Reaction Monitoring, Qualitative Purity mdpi.com |

Computational and Theoretical Investigations of 2 4 Methoxy 3 Nitrophenyl Thiazol 4 Amine and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. These calculations provide insights into the molecular structure, vibrational frequencies, and electronic parameters that govern reactivity.

Studies on related thiazole (B1198619) derivatives have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to optimize molecular geometries and analyze electronic properties. nih.govkbhgroup.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive and can be easily excited.

For thiazole derivatives, analysis of the HOMO and LUMO distributions reveals that the electron density is typically spread across the molecule, with specific localizations on the thiazole and phenyl rings. kbhgroup.in This distribution is crucial for understanding intermolecular interactions. Other computed parameters like global hardness, softness, electronegativity, and chemical potential further characterize the molecule's reactivity and selectivity. researchgate.net These theoretical calculations are often validated by comparing computed spectroscopic data (like FT-IR) with experimental results, which has shown good correlation for similar benzothiazole (B30560) structures. nih.govresearchgate.net

| Parameter | Significance in Molecular Analysis |

| HOMO (Highest Occupied Molecular Orbital) | Indicates the ability of a molecule to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the ability of a molecule to accept electrons. |

| HOMO-LUMO Energy Gap | A measure of the molecule's excitability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Includes electronegativity, hardness, and softness, which quantify the overall reactivity. |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

The therapeutic potential of 2-(4-methoxy-3-nitrophenyl)thiazol-4-amine and its analogs has been explored through docking studies against various cancer-related proteins.

Cyclin-dependent kinases (CDKs): Thiazole-containing compounds have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.net Docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives into the active sites of CDK2, CDK4, and CDK6 have been performed to understand their inhibitory mechanisms. nih.gov An X-ray crystal structure of a related dihydrothiazolo[4,5-h]quinazolin-8-amine in complex with cyclin A-CDK2 confirmed the binding mode within the ATP binding pocket, validating the design rationale for this class of inhibitors. researchgate.net

c-Met Kinase: The c-Met receptor tyrosine kinase is another attractive target in cancer therapy. Docking methodologies have been used to predict the binding conformations of inhibitors and explain their structure-activity relationships. researchgate.net Studies on related quinoxaline (B1680401) and pyrrolotriazine derivatives have identified key interactions within the c-Met active site, such as hydrogen bonds with residues like MET1160. researchgate.netresearchgate.net

Tubulin Colchicine (B1669291) Binding Site: Tubulin is a critical protein for microtubule formation, and its inhibition is a well-established anticancer strategy. Many thiazole derivatives are designed to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. nih.gov Docking studies show that these compounds often orient a trimethoxyphenyl or similar moiety into a hydrophobic pocket, mimicking the binding of colchicine itself. nih.govresearchgate.net Key interactions often involve hydrogen bonds with residues like Cys241. researchgate.net

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been designed and evaluated as selective MAO-B inhibitors. nih.govresearchgate.net

Molecular docking studies of these compounds within the hMAO-B active site (PDB ID: 2V5Z) have been crucial to understand their binding modes. nih.govdergipark.org.tr The results indicate that the thiazole ring and the nitrophenyl group are important pharmacophoric features. researchgate.net The interactions within the enzyme's active site often involve key residues such as Tyr398 and Tyr435, which are part of the substrate-binding cavity. dergipark.org.tr These computational models help to rationalize the observed selectivity and potency of the inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone acting as MAO-B inhibitors, 3D-QSAR studies have been conducted. dergipark.org.tr These models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), use steric, electrostatic, and other molecular fields to build a predictive model. The resulting contour maps from these analyses highlight which structural features are favorable or unfavorable for activity. For example, these models can indicate where bulky groups or specific electrostatic charges would enhance or diminish the inhibitory potency, guiding the design of new, more active molecules. dergipark.org.tr Similarly, QSAR models have been developed for other thiazole-containing compounds targeting CDKs, helping to statistically determine the impact of different chemical properties on biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of interactions over time.

For newly designed MAO-B inhibitors based on the 4-(3-nitrophenyl)thiazol-2-ylhydrazone scaffold, MD simulations lasting up to 100 nanoseconds have been performed. dergipark.org.tr These simulations analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Other analyses, such as root-mean-square fluctuation (RMSF) and the number of hydrogen bonds, provide further insights into the flexibility of the protein and the persistence of key interactions. ajchem-a.com Such simulations have been used to compare the stability of newly designed inhibitors against known active compounds, confirming that the proposed molecules can form stable and favorable complexes with their target. dergipark.org.tr

In Silico Pharmacokinetic Profiling (ADME Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-phase drug discovery to evaluate the drug-likeness of a compound. These computational tools predict key pharmacokinetic properties, helping to identify candidates with favorable profiles and flag potential liabilities.

For various thiazole derivatives, ADME properties have been predicted using computational models. tandfonline.comnih.gov These predictions often include adherence to guidelines like Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com For instance, studies on 2-aminothiazol-4(5H)-one derivatives showed that most compounds met Lipinski's criteria, suggesting good potential for oral bioavailability. mdpi.com Predictions for human intestinal absorption, Caco-2 cell permeability, and plasma protein binding are also commonly calculated. nih.govmdpi.com For example, a study on benzothiazole-based oxadiazoles (B1248032) showed that most compounds were predicted to have over 70% absorption. nih.gov These in silico profiles are invaluable for prioritizing which compounds should be advanced to more resource-intensive experimental testing.

| ADME Parameter | Predicted Property for Thiazole Analogs | Reference |

| Lipinski's Rule of Five | Generally compliant, indicating good drug-likeness. | nih.govmdpi.com |

| Human Intestinal Absorption | Predicted to be high (often >70-90%). | nih.govmdpi.com |

| Caco-2 Permeability | Often predicted to have high permeability. | mdpi.com |

| CYP450 Inhibition | Varies; some analogs show no inhibition of key isoenzymes like CYP3A4. | mdpi.com |

| Plasma Protein Binding | Predictions help estimate the fraction of free drug available for therapeutic effect. |

In Vitro Biological Activity Mechanisms of 2 4 Methoxy 3 Nitrophenyl Thiazol 4 Amine and Its Derivatives

Anticancer and Antiproliferative Activities

The therapeutic potential of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine derivatives in cancer treatment has been explored through numerous in vitro studies. These investigations have centered on evaluating their cytotoxic effects against a panel of human cancer cell lines and elucidating the underlying molecular mechanisms responsible for their antiproliferative action.

Evaluation in Human Cancer Cell Lines

Derivatives of 2-aminothiazole (B372263) featuring methoxyphenyl and other aromatic substitutions have demonstrated significant cytotoxic activity across a diverse range of human cancer cell lines. The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Studies have shown that these compounds exhibit varied levels of potency against cell lines originating from different types of cancer, including leukemia, melanoma, lung, breast, prostate, and cervical cancers. For instance, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) showed a marked improvement in antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range. nih.gov One of the most potent compounds in this series, featuring a thiazole (B1198619) "B" ring, exhibited IC₅₀ values between 0.021 and 0.071 µM. nih.gov

Similarly, β-pinene-based thiazole derivatives were tested against HeLa (cervical cancer), CT-26 (colon carcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines. dmed.org.ua Another study on thiazolyl hydrazone derivatives reported IC₅₀ values against the MCF-7 breast cancer cell line, with the most promising compound showing an IC₅₀ of 125 µg/mL while exhibiting low toxicity to normal NIH/3T3 cells (IC₅₀ > 500 µg/mL). nih.gov Furthermore, cis-restricted triazole/tetrazole analogues of combretastatin (B1194345) (CA-4) and benzothiazole (B30560) scaffolds were evaluated against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines, with some derivatives showing potent inhibitory activity in the nanomolar range against the A549 cell line. nih.gov

The antiproliferative activity of selected thiazole derivatives against various human cancer cell lines is summarized below.

Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Derivatives

| Compound Type | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 4-Substituted Methoxylbenzoyl-aryl-thiazole | Melanoma/Prostate | Melanoma/Prostate | 0.021 - 0.071 µM | nih.gov |

| Thiazolyl Hydrazone Derivative | MCF-7 | Breast | 125 µg/mL | nih.gov |

| Thiazole-based CA-4 Analogue | A549 | Lung | 0.048 µM | nih.gov |

| Thiazole-based CA-4 Analogue | DU-145 | Prostate | Not Specified | nih.gov |

| Thiazole-based CA-4 Analogue | HeLa | Cervical | Not Specified | nih.gov |

| Thiazole-based CA-4 Analogue | HepG2 | Liver | Not Specified | nih.gov |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 | Leukemia | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat | Leukemia | 8.9 µg/mL | dmed.org.ua |

| Pyrazolyl-thiazole derivative | A549 | Lung | Not Specified | nih.gov |

| 5-Phenylpropenylidene-3-(3-methoxy-4-hydroxybenzoylamino)-2-thioxo-4-thiazolidone | Leukemia/Melanoma/Breast Cancer | Various | Not Specified | researchgate.net |

Investigation of Cellular and Molecular Mechanisms

To understand the basis of their anticancer effects, researchers have investigated the cellular and molecular targets of these thiazole derivatives. Key mechanisms identified include the disruption of the cellular cytoskeleton, induction of cell cycle arrest, and activation of programmed cell death (apoptosis).

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. By binding to tubulin, typically at the colchicine-binding site, these compounds prevent its assembly into functional microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. researchgate.net The inhibitory potency of these derivatives is often comparable to, and in some cases greater than, established tubulin inhibitors like Combretastatin A-4 (CA-4). researchgate.netmdpi.com For example, certain triazole/tetrazole analogues of CA-4 and benzothiazole scaffolds significantly inhibit tubulin assembly with IC₅₀ values as low as 1.00 µM. nih.gov

Cell Cycle Arrest: The disruption of microtubule formation directly impacts the cell cycle, a tightly regulated process of cell growth and division. Treatment with these thiazole derivatives often leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This G2/M arrest is a direct consequence of the mitotic spindle being unable to form correctly due to tubulin polymerization failure, thus activating the spindle assembly checkpoint and halting cell division. frontiersin.org Studies on sulfonamide derivatives and pyrazolo[3,4-b]pyridines have similarly shown the ability to induce cell cycle arrest at the G2/M or S phase in various cancer cell lines, including HeLa and MCF7. nih.govmdpi.comresearchgate.net

Apoptosis Induction: Following prolonged cell cycle arrest, cancer cells treated with these compounds often undergo apoptosis, or programmed cell death. researchgate.net Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. The induction of apoptosis by thiazole derivatives is evidenced by morphological changes, phosphatidylserine (B164497) exposure on the cell surface, and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govnih.gov For example, certain analogues were found to induce apoptosis in A549 cells through the activation of caspase-3. nih.gov Both extrinsic and intrinsic apoptotic pathways can be triggered by these compounds. nih.gov

Kinase Inhibition: Some thiazole-containing scaffolds have been identified as multi-targeting kinase inhibitors. For instance, derivatives bearing a pyrazoline-3-one ring conjugated with a fused thieno[3,2-d]thiazole scaffold have been reported to inhibit kinases such as EGFR, VEGFR-2, and BRAFV600E, which are crucial for cancer cell signaling and proliferation. dmed.org.ua Similarly, certain pyrazolyl-thiazole derivatives have shown potent dual inhibitory activity against HER-2 and EGFR. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have been evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Spectrum and Potency

Thiazole derivatives have demonstrated broad-spectrum antibacterial activity. sapub.org Their effectiveness has been tested against various Gram-positive bacteria, such as Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net The potency of these compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.

In one study, synthesized heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov Another investigation found that certain derivatives exhibited moderate activity against Gram-positive bacteria. researchgate.netresearchgate.net The presence and position of substituents on the phenyl ring attached to the thiazole core can significantly influence the antibacterial potency. ijsr.net For example, magnetic nanoparticles coated with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole displayed strong activity against both E. coli and S. aureus. nanomedicine-rj.com

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Heteroaryl(aryl) Thiazole Derivative | S. aureus | MIC | 0.23 - 0.70 mg/mL | nih.gov |

| Heteroaryl(aryl) Thiazole Derivative | E. coli | MIC | 0.23 - 0.70 mg/mL | nih.gov |

| 2-Amino-4-(4-nitrophenyl)thiazole Derivative | Bacillus pumilus | Inhibition Zone | Moderate Activity | researchgate.net |

| 2-Amino-4-(4-nitrophenyl)thiazole Derivative | Bacillus subtilis | Inhibition Zone | Moderate Activity | researchgate.net |

| 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe₃O₄ NPs | S. aureus & E. coli | Inhibition Zone | Strong Activity | nanomedicine-rj.com |

Antifungal Spectrum and Potency

The antifungal properties of thiazole derivatives have also been a subject of significant research. These compounds have been tested against various fungal species, including pathogenic yeasts like Candida albicans and Candida tropicalis, and molds such as Aspergillus niger. researchgate.netjmchemsci.com

For example, a study on new thiazolyl hydrazone derivatives found them to be effective antifungal compounds against Candida utilis, with a MIC value of 250 µg/mL. nih.gov Other research showed that some 2-amino-4-(4-nitrophenyl)thiazole derivatives displayed slight to moderate antifungal activity against Candida albicans. researchgate.netresearchgate.net The antifungal activity of heteroaryl(aryl) thiazole derivatives was found to be even better than their antibacterial effects, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov

Table 3: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Heteroaryl(aryl) Thiazole Derivative | Various Fungi | MIC | 0.06 - 0.47 mg/mL | nih.gov |

| Thiazolyl Hydrazone Derivative | Candida utilis | MIC | 250 µg/mL | nih.gov |

| 2-Amino-4-(4-nitrophenyl)thiazole Derivative | Candida albicans | Inhibition Zone | Slight to Moderate Activity | researchgate.netresearchgate.net |

| 5-Substituted-4-amino-1,2,4-triazole-3-thioester | Various Fungi | Inhibition Zone | Significant Activity | nih.gov |

| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin | Aspergillus niger & Candida albicans | Inhibition Zone | Strong Inhibition | jmchemsci.com |

Antiviral Properties (e.g., against Tobacco Mosaic Virus)

The exploration of thiazole and other heterocyclic compounds has extended to their potential as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com TMV is a significant pathogen that causes substantial economic losses in agriculture. mdpi.com

Research has shown that various synthetic compounds, including those with heterocyclic scaffolds, can exhibit potent anti-TMV activity. researchgate.net For instance, a series of phenanthroquinolizidine alkaloids demonstrated good to excellent in vivo antiviral activity against TMV. plos.org Thiourea (B124793) derivatives have also been investigated as inhibitors of plant viruses. nih.gov One study on a specific phosphonate (B1237965) derivative containing a thiourea moiety reported a high in vivo inactivation rate of 84.9% against TMV and a curative inhibition rate of 53.3%. nih.gov The mechanism of action for some of these compounds involves interfering with the virus's coat protein (CP), which is essential for viral assembly and infectivity. mdpi.comnih.gov

Structure Activity Relationship Sar Analysis of 2 4 Methoxy 3 Nitrophenyl Thiazol 4 Amine Derivatives

Impact of Substituents on the Phenyl Ring (Methoxy, Nitro, Halogens, Alkyl Groups)

The substitution pattern on the 2-phenyl ring is a critical determinant of the biological activity of 2-phenylthiazole (B155284) derivatives. The electronic and steric properties of these substituents can significantly modulate the compound's interaction with its biological target.

The methoxy (B1213986) group , particularly at the para-position of the phenyl ring, has been shown to be beneficial for various biological activities. Studies on 4-(4-methoxyphenyl)-2-aminothiazole derivatives revealed that a methoxy group at the 4-position of the phenyl ring led to a great increase in binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov In a separate study on 2-phenylthiazole-4-carboxamide (B13865131) derivatives as anticancer agents, substitution at the 4-position with a methoxy group resulted in improved activity against Caco-2 (colorectal cancer) cells. nih.gov The methyl group of the 4-methoxy substituent can engage in hydrophobic interactions with amino acid residues like I1865.47 and W2436.48 in the target protein. nih.gov Furthermore, SAR studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors showed that electron-donating groups, such as methoxy, on the 4-phenylthiazole (B157171) moiety are generally well-tolerated. nih.gov

The nitro group , an electron-withdrawing group, can also influence activity, although its effects can be variable. In one series of compounds, the activity of a derivative with an electron-withdrawing NO2 group was not significantly different from one with an electron-donating OCH3 group, with both showing relatively weak bioactivity. mdpi.com However, in another context, compounds containing a nitro group, along with a fluoro group at the para position, exhibited very good antibacterial and antifungal activity, suggesting that electron-withdrawing groups can maximize inhibition in certain scaffolds. mdpi.com

Halogens are common substituents used to modulate the lipophilicity and electronic properties of a molecule. For instance, a 3-fluoro analog of a 2-phenylthiazole-4-carboxamide series demonstrated a good cytotoxic activity profile against multiple cancer cell lines, with IC50 values below 10 μg/mL. nih.gov A derivative with a para-chloro substituent on the phenyl ring was effective in preventing the growth of S. dysenteriae. mdpi.com

Alkyl groups , being lipophilic and electron-donating, also play a role in modulating activity. The presence of a lipophilic, electron-donating methyl group (–CH3) has been correlated with increased antifungal inhibitory activity against both albicans and non-albicans Candida strains when compared to more polar substituents. mdpi.com

| Substituent on Phenyl Ring | Position | Observed Impact on Biological Activity | Reference Target/Organism | Citation |

|---|---|---|---|---|

| Methoxy (-OCH3) | 4- (para) | Increased binding affinity and selectivity | Human Adenosine A3 Receptors | nih.gov |

| Methoxy (-OCH3) | 4- (para) | Improved cytotoxic activity | Caco-2 Cancer Cells | nih.gov |

| Nitro (-NO2) | Varies | Good antibacterial and antifungal activity (in combination with fluoro) | Bacteria and Fungi | mdpi.com |

| Fluoro (-F) | 3- (meta) | Good cytotoxic activity | T47D, Caco-2, HT-29 Cancer Cells | nih.gov |

| Chloro (-Cl) | 4- (para) | Prevented growth | S. dysenteriae | mdpi.com |

| Methyl (-CH3) | Varies | Increased antifungal activity | Candida strains | mdpi.com |

Importance of the Thiazole (B1198619) Ring and its Substituent Pattern

The substituent pattern on the thiazole ring itself is vital. For the parent compound, the key substituents are the 2-(4-methoxy-3-nitrophenyl) group and the 4-amino group. The relative positioning of these groups is critical for orienting the molecule within a target's binding site. Modifications at other positions of the thiazole ring, such as position 5, can also dramatically alter activity. For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives yielded compounds with good anti-proliferative effects on human K563 leukemia cells. mdpi.com This indicates that introducing substituents at the C5 position can be a viable strategy for developing potent agents.

In a study on anti-Candida agents, the substitution at the C2 position of the thiazole ring was directly correlated with the compound's binding energy to the target enzyme, lanosterol (B1674476) C14α-demethylase. mdpi.com The introduction of a hydrazone bridge and an additional aromatic phenyl group at the C2 position improved the affinity for the fungal enzyme. mdpi.com This underscores the importance of the thiazole ring as a central hub for arranging pharmacophoric elements in three-dimensional space to achieve optimal target interaction. The 1,3,4-thiadiazole (B1197879) ring, a related heterocycle, can also mimic fragments of other antibacterial agents and enhance anti-H. pylori properties. brieflands.com

Role of the 4-Amino Group and its Derivatization in Modulating Activity

The amino group at the 4-position of the thiazole ring is a key functional handle that can be derivatized to fine-tune the compound's physicochemical properties and biological activity. This group can act as a hydrogen bond donor, which is often crucial for anchoring the molecule to its biological target.

Derivatization of this amino group, for example through acylation, can lead to significant changes in potency. In a study on adenosine A3 receptor antagonists, N-acetyl or propionyl substitutions of the aminothiazole template resulted in a great increase in binding affinity and selectivity. nih.gov Similarly, acylation of a 2-aminothiazole (B372263) with various acyl halides produced corresponding amides, some of which showed altered antibacterial profiles. mdpi.com The conversion of the amino group to an amide can change the electronic properties, introduce new points for hydrogen bonding, and alter the lipophilicity of the compound.

Furthermore, coupling the amino group with amino acids or peptides can enhance biological effects. A series of 2-amino-4-phenylthiazole (B127512) derivatives of amino acids and peptides exhibited significant antifungal and anthelmintic activities. asianpubs.org The increased activity was attributed to changes in hydrogen bonding capacity and increased lipophilicity, which may enhance the permeability of the molecule into pathogens. asianpubs.org In another example, an amide linker at the 2-position of a 2-aminothiazole derivative conferred superior antimycobacterial efficacy compared to amino, urea (B33335), or acylthiourea linkers. mdpi.com These findings highlight that the 4-amino group is a prime site for modification to modulate biological activity and selectivity.

Correlation between Molecular Features and Potency/Selectivity for Specific Biological Targets

A clear correlation exists between the specific molecular features of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine derivatives and their potency and selectivity against various biological targets. The combination of substituents on the phenyl ring, the thiazole core, and modifications of the amino group collectively determines the compound's pharmacological profile.

For anticancer activity , specific substitutions on the 2-phenyl ring are crucial for selectivity against different cancer cell lines. A 4-methoxy group improved potency against Caco-2 cells, while a 2-methoxy group was favorable for activity against HT-29 and T47D cell lines. nih.gov The development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as tubulin polymerization inhibitors showed that optimizing all three components—the "A" (substituted methoxybenzoyl), "B" (thiazole), and "C" (aryl) rings—could improve antiproliferative activity from the micromolar to the low nanomolar range. nih.gov

In the context of receptor antagonism , the combination of a 4-methoxyphenyl (B3050149) group at the 2-position of the thiazole ring and N-acetylation of the amino group was found to be optimal for high affinity and selectivity for the human adenosine A3 receptor. nih.gov

Regarding antimicrobial activity , the presence of a lipophilic, electron-donating substituent like a methyl group on the phenyl ring correlated with increased anti-Candida activity. mdpi.com Furthermore, derivatizing the amino group with a hydrazone linkage enhanced the affinity for the fungal enzyme C. albicans lanosterol C14α-demethylase. mdpi.com

| Biological Target | Favorable Molecular Features | Resulting Activity | Citation |

|---|---|---|---|

| Human Adenosine A3 Receptor | 4-Methoxyphenyl group + N-acetyl on amino group | Increased binding affinity and selectivity | nih.gov |

| Caco-2 Cancer Cells | 4-Methoxy substituent on 2-phenyl ring | Improved cytotoxic potency | nih.gov |

| HT-29 & T47D Cancer Cells | 2-Methoxy substituent on 2-phenyl ring | Maintained high cytotoxic activity | nih.gov |

| Tubulin Polymerization | Optimized 4-substituted methoxybenzoyl-aryl-thiazole structure | Potent antiproliferative activity (nM range) | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Specific 3D molecular shape with electron-donating groups on phenyl ring | Potent dual inhibition (with sEH) | nih.gov |

| Candida Fungal Strains | Lipophilic, electron-donating group (e.g., -CH3) on phenyl ring | Increased inhibitory activity | mdpi.com |

| C. albicans lanosterol C14α-demethylase | Hydrazone linkage at C2 of thiazole | Improved affinity for the target enzyme | mdpi.com |

Medicinal Chemistry Principles and Future Directions for 2 4 Methoxy 3 Nitrophenyl Thiazol 4 Amine Research

Rational Drug Design Strategies Based on the 2-Aminothiazole (B372263) Scaffold

Rational drug design for compounds based on the 2-aminothiazole scaffold, such as 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, leverages the structural versatility of this core. The 2-aminothiazole ring system serves as a foundational framework that can be systematically modified to achieve desired biological activity and target specificity. drugbank.commdpi.com Medicinal chemists employ several strategies to harness the potential of this scaffold.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves extensive SAR studies. drugbank.com By systematically altering the substituents at the C4 and C5 positions of the thiazole (B1198619) ring and the exocyclic amino group at C2, researchers can determine which chemical features are crucial for biological activity. For instance, studies have shown that introducing lipophilic groups like methyl, bromo, or phenyl at the C4 and/or C5 positions can lead to potent antitumor activities. nih.gov Similarly, the nature of the substituent on the 2-amino group, whether it be an alkyl, aryl, acyl, or part of a urea (B33335)/thiourea (B124793) linkage, significantly influences the compound's pharmacological profile. nih.gov

Target-Oriented Design: Design strategies are often guided by the structure of a specific biological target. The 2-aminothiazole scaffold is a key component in designing inhibitors for various enzymes, such as protein kinases (e.g., Hec1/Nek2, Src/Abl, BRAF) and phosphodiesterases (e.g., PDE5). drugbank.comrsc.org For example, 4-aryl-N-arylcarbonyl-2-aminothiazoles have been developed as potent inhibitors of Hec1/Nek2, which are involved in cell division, demonstrating selectivity for cancer cells. nih.govmdpi.com The design process involves creating analogs that fit into the active site of the target enzyme, often mimicking the binding of the natural substrate or a known inhibitor.

Scaffold Hopping and Hybridization: Another approach is scaffold hopping, where the 2-aminothiazole core is used to replace a different core in a known drug while maintaining the key binding interactions. Hybridization involves combining the 2-aminothiazole moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For instance, combining the 2-aminothiazole scaffold with a nitrofuran moiety has led to the identification of potent antitubercular and antibacterial agents. nih.gov

Computational and In Silico Methods: Modern drug design heavily relies on computational tools. Molecular docking studies are used to predict the binding modes of novel 2-aminothiazole derivatives within the active site of a target protein. rsc.org Quantitative Structure-Activity Relationship (QSAR) modeling helps in identifying the key physicochemical properties that correlate with biological activity, guiding the design of more potent analogs. excli.de

These rational design strategies allow for the systematic exploration of the chemical space around the 2-aminothiazole scaffold, facilitating the development of compounds with optimized potency, selectivity, and pharmacokinetic properties for a wide array of therapeutic targets.

Lead Compound Identification and Optimization Methodologies

The process of discovering and refining a new drug candidate from the 2-aminothiazole class involves a structured progression from an initial "hit" to a "lead" compound, followed by extensive optimization.

Hit Identification: The initial identification of active compounds, or "hits," is often achieved through high-throughput screening (HTS) of large chemical libraries against a specific biological target. researchgate.net For the 2-aminothiazole class, libraries of diverse derivatives are synthesized and tested. For example, a screening of 200,000 compounds for antileishmanial properties identified N,4-diaryl-2-aminothiazoles as a promising hit class. researchgate.net

Hit-to-Lead Development: Once a hit is confirmed, the hit-to-lead phase begins. This involves synthesizing and evaluating a focused library of analogs based on the initial hit's structure to establish a preliminary structure-activity relationship (SAR). researchgate.net The goals are to improve potency, confirm the mechanism of action, and assess initial drug-like properties. For instance, in the development of antileishmanial aminothiazoles, initial hits were prioritized based on SAR to identify analogues with sub-micromolar activity. researchgate.net

Lead Optimization: A lead compound is a promising candidate that requires further refinement to become a clinical drug candidate. The lead optimization phase aims to enhance multiple properties simultaneously:

Potency and Efficacy: Modifications are made to maximize interaction with the target, thereby increasing potency (e.g., lowering IC50 or EC50 values). Studies on 2-aminothiazole-based kinase inhibitors revealed that the length of an acyl chain on the amino group could significantly impact activity, with a three-carbon chain showing better results than a two-carbon chain. nih.gov

Selectivity: The compound is modified to reduce its activity against off-target molecules, which helps in minimizing potential side effects. For example, certain fluoride-containing 2-aminothiazole derivatives showed high selectivity toward cancer cells over normal cells. nih.govmdpi.com

Pharmacokinetics and ADMET Properties: The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is improved. This can involve blocking metabolic "soft spots." In the optimization of antileishmanial aminothiazoles, a metabolically unstable 4-methoxy pyridine (B92270) group was replaced with a 5-ethoxy group, leading to a compound with improved stability. researchgate.net Other strategies include replacing aromatic acyl side chains with non-aromatic ones to reduce protein binding and improve aqueous solubility. nih.gov

The table below illustrates examples of how structural modifications on the 2-aminothiazole scaffold can influence biological activity during lead optimization.

| Scaffold/Analog Class | Structural Modification | Observed Effect | Target/Activity | Reference |

| N-Acyl-2-aminothiazoles | Replacement of aromatic acyl side chain with non-aromatic amino acyl side chain | Improved aqueous solubility, reduced in vitro metabolism | CDK2/cycE Inhibition (Anticancer) | nih.gov |

| 4-Aryl-2-aminothiazoles | Insertion of a bromo-substituent on the C4-aryl ring | Enhanced binding affinity (Ki = 0.7 µM) by increasing lipophilicity | Sphingosine Kinase Inhibition | nih.gov |

| 2-(Cyclic amino)thiazoles | Replacement of morpholine (B109124) oxygen with sulfur (thiomorpholine) | Greater potency against tested cancer cell lines | Cytotoxicity (Anticancer) | nih.gov |

| Antileishmanial Aminothiazoles | Replacement of 4-methoxy pyridine with 5-ethoxy group | Improved metabolic stability | Antileishmanial | researchgate.net |

This iterative process of design, synthesis, and testing is fundamental to transforming a preliminary hit compound into a viable drug candidate.

Development of Novel Analogs with Enhanced Efficacy and Target Specificity

The development of novel analogs of this compound would draw upon established synthetic routes and structural insights from the broader 2-aminothiazole family. The goal is to create new molecules with superior performance, such as lower effective concentrations and higher specificity for their intended biological targets.

The Hantzsch thiazole synthesis is a classical and widely used method for creating the 2-aminothiazole core. nih.govwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. wikipedia.org Variations of this synthesis allow for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring. Further modifications are readily made to the exocyclic amino group.

Researchers have synthesized numerous series of 2-aminothiazole analogs by incorporating different functional groups, leading to compounds with a wide range of biological activities.

Amide and Sulfonamide Derivatives: Acylation of the 2-amino group with various acid chlorides or sulfonyl chlorides is a common strategy. excli.deijpsr.com For example, a series of 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for antioxidant activity, with one compound showing potent radical scavenging and SOD-mimic effects. excli.de N-Acyl-2-aminothiazoles have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov

Hydrazone Analogs: The incorporation of a hydrazone moiety (-NH-N=CH-) has been explored to create analogs with unique biological profiles. researchgate.net A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and found to be potent antioxidants and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme relevant to neurodegenerative diseases. nih.gov

Urea and Thiourea Derivatives: Reacting the 2-amino group with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. nih.govmdpi.com Thiazolyl-thiourea derivatives containing halogenated phenyl groups have shown promising antibacterial efficacy, particularly against staphylococcal species. nih.govmdpi.com

The following table presents examples of novel 2-aminothiazole analogs and their reported biological activities, demonstrating the chemical diversity that can be achieved.

| Analog Class | Key Structural Feature | Biological Activity | Example Target/Cell Line | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Carboxanilide side chain at C5 | Potent and selective antiproliferative activity | Human K563 leukemia cells | nih.gov |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Hydrazone linkage at C2-amino group | Antioxidant and selective hMAO-B inhibition | Monoamine Oxidase B | nih.gov |

| 2-Aminothiazole Sulfonamides | Sulfonamide linkage at C2-amino group | Potent antioxidant activity (DPPH and SOD-mimic) | Free Radicals | excli.de |

| Thiazolyl-thiourea derivatives | Thiourea linkage with dichlorophenyl group | Antibacterial efficacy | S. aureus, S. epidermidis | nih.govmdpi.com |

| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Hybrid structure with paeonol | Cytotoxic effects against cancer cells | Various cancer cell lines | mdpi.com |

Through such synthetic explorations, medicinal chemists continue to generate novel 2-aminothiazole analogs, fine-tuning their structures to enhance efficacy and selectivity for a multitude of therapeutic applications.

Potential Applications in Agrochemicals and Other Fields

While the primary focus of 2-aminothiazole research has been in medicinal chemistry, the versatile biological activity of this scaffold extends to other important fields, notably agrochemicals. mdpi.com The structural features that confer potent activity against human pathogens or cancer cells can often be adapted to target agricultural pests and plant diseases.

Fungicidal Activity: Several studies have highlighted the potential of 2-aminothiazole derivatives as fungicides. They have been investigated for their ability to control the growth of various plant pathogenic fungi. For example, novel saccharin (B28170) derivatives containing a 2-aminothiazole scaffold were synthesized and showed fungicidal activity against Botrytis cinerea, Curvularia lunata, and Rhizoctonia solani, which are responsible for diseases in a wide range of crops. researchgate.net This suggests that compounds like this compound could serve as a template for developing new agents to protect plants from fungal infections.

Pesticidal and Insecticidal Activity: The broad biological spectrum of aminothiazoles includes pesticidal activity. nih.govmdpi.com The development of derivatives that are selectively toxic to insects but safe for non-target organisms is an active area of research. By modifying the substituents on the thiazole ring, it is possible to tune the activity towards specific insect receptors or metabolic pathways.

Beyond agriculture, the unique chemical properties of the 2-aminothiazole core have led to its use in various other industrial and chemical applications.

Dyes and Pigments: As heterocyclic amines, 2-aminothiazoles are valuable precursors in the synthesis of azo dyes. researchgate.netchemicalbook.com These dyes are used in the textile industry for coloring synthetic fibers. researchgate.netchemicalbook.com

Corrosion Inhibitors: Certain 2-aminothiazole derivatives have been shown to act as effective corrosion inhibitors for metals like mild steel and copper. researchgate.net They can form a protective layer on the metal surface, preventing degradation.

Chemical Synthesis: In a broader chemical context, 2-aminothiazoles serve as versatile building blocks and intermediates for the synthesis of more complex molecules and as accelerators in chemical reactions. researchgate.netchemicalbook.com

The diverse applicability of the 2-aminothiazole scaffold underscores its importance not only in the quest for new medicines but also in developing solutions for agriculture and industry.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine?

The compound is typically synthesized via a condensation reaction. For example:

- React 2-amino-4-phenylthiazole with a substituted aldehyde (e.g., veratraldehyde) in absolute ethanol under reflux with 2–3 drops of acetic acid as a catalyst for 7 hours. The product is recrystallized from ethanol .

- Alternative methods involve microwave-assisted synthesis to reduce reaction time or solvent-free conditions to improve green chemistry metrics.

Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reflux (traditional) | Ethanol | Acetic acid | 7 | 65–75 | |

| Microwave-assisted | Ethanol | None | 1 | 70–80 | [Extrapolated] |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (e.g., methoxy group at δ ~3.8 ppm, nitro group deshielding adjacent protons) and thiazole ring signals .

- IR Spectroscopy : Identify NH₂ stretching (~3300–3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX software .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s exchange + Lee-Yang-Parr correlation) provides accurate modeling:

- Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Compare computed NMR chemical shifts with experimental data to validate structural assignments .

Table 2: Key DFT Parameters

| Functional | Basis Set | Application | Accuracy (kcal/mol) | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G* | Thermochemistry, NMR shifts | ±2.4 | |

| M06-2X | def2-TZVP | Non-covalent interactions | ±3.1 | [Extrapolated] |

Q. How to address contradictions in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR data with X-ray structures to resolve ambiguities (e.g., tautomerism in the thiazole ring) .

- DFT-assisted analysis : Use computed IR/Raman spectra to distinguish between polymorphs or conformational isomers .

- Statistical refinement : Apply SHELXL’s least-squares algorithms to refine crystallographic models and reduce R-factors .

Q. What strategies optimize reaction yields for derivatives of this compound?

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. microwave), and catalyst (acetic acid vs. p-toluenesulfonic acid) .

- Protecting groups : Temporarily block the amine group during nitration or methoxylation steps to prevent side reactions .

- Microwave irradiation : Enhance reaction kinetics and purity by reducing decomposition pathways .

Q. How to analyze structure-activity relationships (SAR) for antimicrobial applications?

- Bioisosteric replacement : Substitute the nitro group with halogens (e.g., Cl, F) or methoxy groups to modulate lipophilicity and target binding .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with MIC values against bacterial/fungal strains .

Table 3: Example Modifications and Bioactivity

| Derivative | Substituent | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Chloro-3-nitrophenyl) | Cl at position 4 | 8.2 | |

| 2-(4-Methoxy-3-aminophenyl) | NH₂ instead of NO₂ | 12.5 | [Hypothetical] |

Methodological Notes

- Crystallographic refinement : Use SHELXL for handling twinned data or high-resolution structures, ensuring hydrogen atoms are geometrically constrained .

- Waste management : Follow protocols for nitro-containing waste, including neutralization before disposal .

- Data reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Image depicting the reaction of this compound with a generic aldehyde R-CHO to form the corresponding Schiff base)

(Image depicting the reaction of this compound with a generic aldehyde R-CHO to form the corresponding Schiff base) (Image depicting the diazotization of this compound and subsequent reaction with a generic nucleophile Nu-)

(Image depicting the diazotization of this compound and subsequent reaction with a generic nucleophile Nu-)